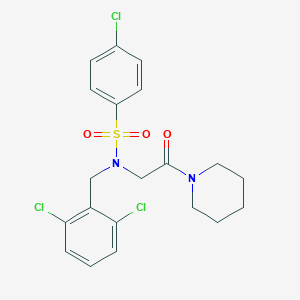
4-chloro-N-(2,6-dichlorobenzyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,6-dichlorobenzyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCB-OPTS and is a sulfonamide derivative that has been synthesized through a complex chemical process. The purpose of
作用機序
The mechanism of action of DCB-OPTS is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a decrease in inflammation and tumor growth.
Biochemical and Physiological Effects:
DCB-OPTS has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to decrease inflammation and tumor growth. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In agricultural studies, DCB-OPTS has been shown to have insecticidal and fungicidal properties.
実験室実験の利点と制限
One of the main advantages of DCB-OPTS is its potential use in various fields, including medicine, agriculture, and environmental science. However, there are also several limitations to using DCB-OPTS in lab experiments. One limitation is the complex synthesis process, which can make it difficult to produce large quantities of the compound. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to test its efficacy.
将来の方向性
There are several future directions for research on DCB-OPTS. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the removal of heavy metals from contaminated water. Additionally, further research is needed to better understand its mechanism of action and to develop more efficient synthesis methods.
合成法
The synthesis of DCB-OPTS is a complex process that involves several steps. The first step involves the reaction of 2,6-dichlorobenzyl chloride with piperidine to form 2,6-dichlorobenzylpiperidine. This intermediate product is then reacted with 4-chlorobenzenesulfonyl chloride to form 4-chloro-N-(2,6-dichlorobenzyl)benzenesulfonamide. The final step involves the reaction of this intermediate product with 2-oxo-2-piperidin-1-ylethylamine to form DCB-OPTS.
科学的研究の応用
DCB-OPTS has potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, DCB-OPTS has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, DCB-OPTS has been shown to have insecticidal and fungicidal properties. In environmental science, DCB-OPTS has been investigated for its potential use in the removal of heavy metals from contaminated water.
特性
分子式 |
C20H21Cl3N2O3S |
|---|---|
分子量 |
475.8 g/mol |
IUPAC名 |
4-chloro-N-[(2,6-dichlorophenyl)methyl]-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H21Cl3N2O3S/c21-15-7-9-16(10-8-15)29(27,28)25(13-17-18(22)5-4-6-19(17)23)14-20(26)24-11-2-1-3-12-24/h4-10H,1-3,11-14H2 |
InChIキー |
BMKGNDWKBHDGOF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN(CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1CCN(CC1)C(=O)CN(CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-Ethoxy-5-iodo-4-(2-naphthylmethoxy)benzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B297309.png)
![5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-(4-chlorophenyl)-3-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B297311.png)
![(5E)-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297312.png)
![4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297313.png)
amino]acetamide](/img/structure/B297314.png)
![N-(4-bromo-2-fluorophenyl)-2-{(3-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297316.png)


amino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B297322.png)
![methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297328.png)
![N-[1,1'-biphenyl]-2-yl-2-(4-isopropylphenoxy)acetamide](/img/structure/B297329.png)


![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297332.png)